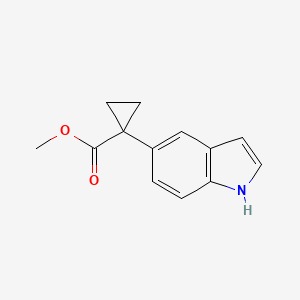
1-Iodo-3-pentyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-pentyne: is an organic compound with the molecular formula C5H7I . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine substituent, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentyne can be synthesized through various methods. One common approach involves the halogenation of an alkyne precursor. For instance, starting from 2-pentyne, iodine can be introduced using iodine monochloride (ICl) under controlled conditions . Another method involves the use of a Grignard reagent, where 2-pentynyl magnesium bromide reacts with iodine to form 5-iodo-2-pentyne .
Industrial Production Methods: Industrial production of 5-iodo-2-pentyne typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the reaction with sodium azide to form 5-azido-2-pentyne.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: 5-azido-2-pentyne, 5-cyano-2-pentyne
Reduction: 5-iodo-2-pentene, 5-iodopentane
Oxidation: 5-iodo-2-pentanone, 5-iodo-2-pentanoic acid
Aplicaciones Científicas De Investigación
1-Iodo-3-pentyne has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-iodo-2-pentyne involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
- 5-Iodo-1-pentyne
- 5-Chloro-2-pentyne
- 5-Bromo-2-pentyne
Comparison: 1-Iodo-3-pentyne is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This imparts different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in substitution reactions compared to chlorine and bromine.
Propiedades
Fórmula molecular |
C5H7I |
|---|---|
Peso molecular |
194.01 g/mol |
Nombre IUPAC |
5-iodopent-2-yne |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3 |
Clave InChI |
BRNJRIRAHLASIZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


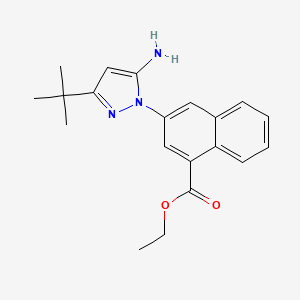
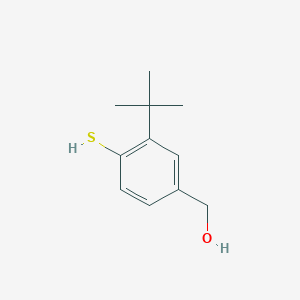
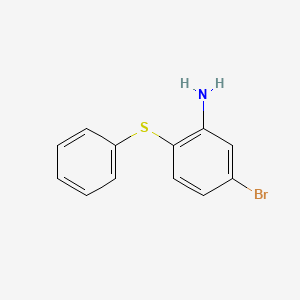
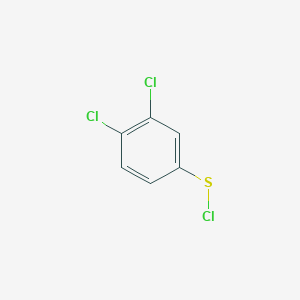
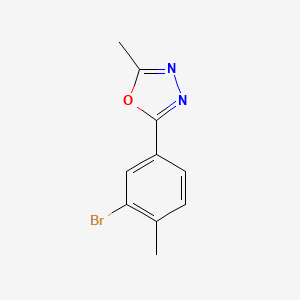
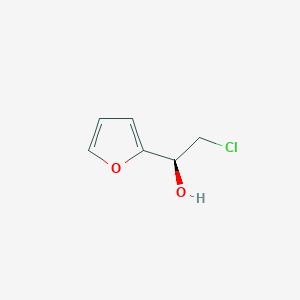
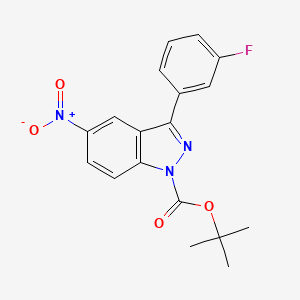
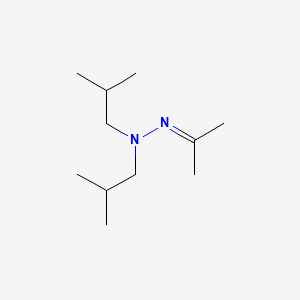
![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)
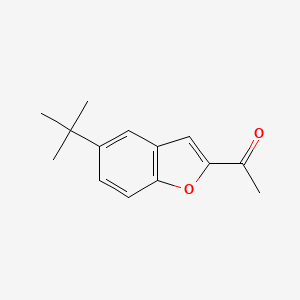
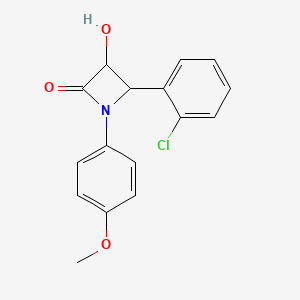
![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)

